3-Propylproline
Description
Structure
3D Structure
Properties
CAS No. |
132437-60-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S,3S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
JYQLFFLYIKPHHN-BQBZGAKWSA-N |
SMILES |
CCCC1CCNC1C(=O)O |
Isomeric SMILES |
CCC[C@H]1CCN[C@@H]1C(=O)O |
Canonical SMILES |
CCCC1CCNC1C(=O)O |
Synonyms |
3-n-propyl-L-proline 3-propylproline trans-3-n-propyl-L-proline |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propylproline and Its Stereoisomers
Stereoselective Synthesis Approaches
Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For 3-propylproline, this involves controlling the relative and absolute configurations at the C-2 and C-3 positions. Several strategies have been successfully employed, often relying on chiral catalysts or starting materials.
Asymmetric Organocatalytic Michael Additions to α,β-Unsaturated Aldehydes
Asymmetric organocatalytic Michael additions have emerged as a powerful tool for constructing chiral centers. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a small organic molecule. For the synthesis of 3-substituted prolines, including the propyl derivative, this method can provide access to key intermediates with high enantioselectivity. A five-step strategy utilizing the asymmetric organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes has been developed for the enantioselective synthesis of trans-3-substituted proline derivatives. researchgate.net This method employs a diarylprolinol silyl (B83357) ether as the organocatalyst, affording chiral Michael adducts in high yields (up to 96%) and excellent enantioselectivity (up to 99% ee). researchgate.net The resulting Michael adducts serve as valuable synthetic intermediates that can be further transformed into the desired proline derivatives. researchgate.net
Copper-Catalyzed 1,4-Addition of Grignard Reagents to 2,3-Dehydroproline Esters
Copper-catalyzed 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a well-established method for creating new carbon-carbon bonds with high regioselectivity. mdpi.com In the context of proline synthesis, this strategy has been applied to N-protected 2,3-dehydroproline esters. A practical four-step synthesis of 3-substituted proline derivatives, including alkyl, vinyl, and aryl groups, relies on the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters. researchgate.net These dehydroproline esters are efficiently prepared using a one-pot protocol. researchgate.net The 1,4-addition products are typically obtained with good trans-selectivity. researchgate.net For instance, trans-selectivity ranging from 5:1 to 25:1 has been observed. researchgate.net
Chiral Phase-Transfer Catalyzed Asymmetric Conjugate Addition
Chiral phase-transfer catalysis (PTC) offers an efficient method for asymmetric synthesis by facilitating reactions between substrates in different phases using a chiral catalyst that shuttles one reactant between phases. Asymmetric conjugate addition under chiral PTC conditions has been successfully applied to the synthesis of 3-substituted prolines. The catalytic enantioselective synthesis of trans-3-substituted proline derivatives has been achieved through chiral phase-transfer-catalyzed asymmetric conjugate addition of N-(diphenylmethylene)glycine ester to α,β-unsaturated aldehydes. researchgate.net This method allows the synthesis of various 3-substituted prolines with aromatic, heteroaromatic, and alkyl groups in good to high enantioselectivity. researchgate.net
Palladium-Mediated Coupling Reactions from 3-Oxo-L-Proline Derivatives
Palladium-catalyzed coupling reactions are versatile tools for forming carbon-carbon bonds. This approach has been explored for the synthesis of 3-substituted prolines starting from 3-oxo-L-proline derivatives. An enantioselective synthesis of 3-substituted prolines has been achieved starting from commercially available 3-hydroxy-(S)-2-proline. researchgate.net Palladium-mediated couplings were utilized to introduce various groups at the C3 position using the corresponding enol triflate derived from N-trityl 3-oxo-(S)-2-proline methyl ester. researchgate.net Cleavage of the trityl protecting group and subsequent hydrogenation provided the final products with good to modest diastereoselectivity. researchgate.net Furthermore, a highly effective protocol for the synthesis of C-3-substituted prolines utilizes Pd-catalyzed C(sp3)–H activation for the direct functionalization of prolines. researchgate.net Using an 8-aminoquinolinecarboxamide directing group allows for direct arylation, alkenylation, and alkylation at the C-3 position of prolines with diverse iodo- or bromo precursors, affording products in moderate to high yields. researchgate.net
Organocuprate Addition to Enantiomerically Pure α,β-Unsaturated Esters
Organocuprate reagents are known for their ability to undergo conjugate addition reactions with α,β-unsaturated carbonyl compounds. numberanalytics.com This methodology has been applied to enantiomerically pure α,β-unsaturated esters to achieve stereoselective synthesis of 3-substituted prolines. An efficient synthesis of enantiomerically pure cis-3-substituted prolines has been reported, which involves the stereoselective organocuprate addition to an (E)-α,β-unsaturated ester obtained from Garner's aldehyde. researchgate.net This key step is followed by expedient oxidation–cyclization sequences to yield the desired cis-substituted proline derivatives. researchgate.net
Amino-Zinc-Enolate Cyclization Strategies
Amino-zinc-enolate cyclization is a straightforward route for the synthesis of 3-substituted prolines. researchgate.net This intramolecular carbometalation reaction involves the addition of a zinc reagent to a double bond. researchgate.net While traditionally limited to substrates with an unsubstituted terminal alkene carbon, advancements have allowed for the cyclization of terminally substituted alkenes. researchgate.net The reaction is stereospecific, with the stereochemistry of the resulting 3-substituted proline derivative depending on the substitution pattern of the terminal olefin. researchgate.net For instance, the amino-zinc-enolate cyclization of a terminally substituted alkene with an activating group like cyclopropyl (B3062369) leads to a trans-3-substituted proline derivative, whereas a cis stereochemistry is observed with terminally nonsubstituted olefins. researchgate.net The asymmetric synthesis of cis-3-substituted prolines can be readily achieved via amino-zinc-ene-enolate cyclization, followed by transmetalation of the cyclic zinc intermediate for further functionalization. researchgate.netnih.gov
Stereoselective Synthesis from 4-Hydroxy-L-Proline
4-Hydroxy-L-proline, a commercially available and relatively inexpensive chiral amino acid, serves as a valuable starting material for the stereoselective synthesis of 3-substituted proline derivatives, including this compound. A stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline has been reported nih.govmolaid.com. This approach leverages the existing stereochemistry of 4-hydroxy-L-proline to control the stereochemical outcome at the C-3 position. Another reported method describes the stereoselective conversion of commercial (cis)-4-hydroxy-L-proline into (4S)-1-methyl-4-propyl-L-proline, an analog found in the antibiotic lincomycin (B1675468) mdpi.comchemrxiv.org. While this specific example focuses on a methylated and 4-substituted proline, it illustrates the principle of using 4-hydroxy-L-proline as a chiral starting material for introducing substituents onto the proline core with stereochemical control. The synthesis of 3-substituted prolines has also been achieved starting from 3-hydroxy-(S)-2-proline, utilizing palladium-mediated couplings to introduce various groups at the C3 position with good to modest diastereoselectivity researchgate.net.
Classical and Refined Synthetic Protocols
Classical methods for synthesizing proline derivatives often involve building the pyrrolidine (B122466) ring from acyclic precursors. These routes, while providing access to the proline core, may require refinement to achieve the desired stereoselectivity and yield for 3-substituted derivatives like this compound.
The literature describes a route to racemic cis- and trans-3-substituted prolines starting from acetamidomalonate and α,β-unsaturated aldehydes acs.orgresearchgate.net. This classical approach involves a Michael addition reaction followed by cyclization to form the pyrrolidine ring. Refinements to this route have been applied to the synthesis of 3-phenyl- and 3-n-propylproline acs.orgresearchgate.net. These refinements aim to improve yields and potentially influence the diastereoselectivity of the cyclization and subsequent steps. The use of α,β-unsaturated aldehydes as key building blocks in Michael additions is a common strategy in the synthesis of cyclic amino acids researchgate.netresearchgate.netcsic.es. Organocatalytic asymmetric Michael addition of nitro esters to α,β-unsaturated aldehydes has been explored as a route towards the enantioselective synthesis of trans-3-substituted proline derivatives, yielding chiral Michael adducts with high enantioselectivity researchgate.netresearchgate.net.
Optical Resolution Techniques for Enantiopure this compound
Synthesizing this compound often yields a mixture of stereoisomers, particularly when racemic or diastereomeric routes are employed. To obtain enantiopure this compound, optical resolution techniques are necessary. Optical resolution is the process of separating a racemic mixture into its individual enantiomers buchler-gmbh.comlibretexts.orglibretexts.org.
One common method for the resolution of racemic mixtures is the conversion of the enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure chiral resolving agent buchler-gmbh.comlibretexts.orglibretexts.org. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization buchler-gmbh.comlibretexts.org. Once separated, the diastereomers can be converted back to the enantiomers by removing the resolving agent buchler-gmbh.com.
For 3-substituted prolines, including 3-n-propylproline, the trans isomers have been resolved via the formation of diastereomeric (S)-α-methylbenzylamides acs.orgresearchgate.net. This involves reacting the racemic this compound (or a derivative) with enantiopure (S)-α-methylbenzylamine to form diastereomeric amides. These diastereomeric amides can then be separated based on their differing physical properties, typically by crystallization. After separation, hydrolysis of the amide linkage regenerates the enantiopure this compound. The absolute configurations of the resulting pure optical isomers can then be assigned acs.org.
While other resolution techniques exist, such as chiral chromatography libretexts.org, the formation and separation of diastereomeric salts or amides is a widely used and effective method for obtaining enantiopure amino acids like this compound.
Biosynthesis and Metabolic Pathways Involving Propylproline
Identification of Propylproline as a Natural Product Precursor
Propylproline has been identified as a key biosynthetic precursor for several natural products, most notably the antibiotic lincomycin (B1675468) A. researchgate.netnih.gov Lincomycin A is produced by the bacterium Streptomyces lincolnensis. wikipedia.org The biosynthesis of lincomycin A proceeds through a bifurcated pathway, with one branch leading to the formation of methylthiolincosamide and the other to 4-n-propyl-L-proline (propylproline). researchgate.netwikipedia.org These two independently synthesized units are subsequently condensed to form N-demethyllincomycin, which is then methylated to yield lincomycin A. wikipedia.org The incorporation of propylproline is essential for the structure and biological activity of lincomycin. nih.govplos.org Propylproline derivatives are also found as building units in other bioactive compounds, including pyrrolo researchgate.netnih.govbenzodiazepines and hormaomycin. nih.govfrontiersin.org
Proposed Biosynthetic Pathways of Propylproline Derivatives
The biosynthetic pathway leading to propylproline has been investigated through techniques such as feeding studies with isotope-labeled precursors and subsequent NMR analysis. researchgate.netplos.org These studies have contributed to the proposed routes for the biosynthesis of propylproline and its derivatives.
Role in Lincomycin Biosynthesis
In lincomycin biosynthesis, propylproline (specifically, (2S,4R)-4-propyl-proline) is a direct precursor that is condensed with the amino octose unit, methylthiolincosamide. nih.govwikipedia.org This condensation is catalyzed by enzymes involved in the lincomycin biosynthetic gene cluster (lmb genes) found in Streptomyces lincolnensis. researchgate.netnih.gov The incorporation of propylproline is a critical step in assembling the final lincomycin A molecule. researchgate.netwikipedia.org
Biosynthetic Origins from Tyrosine and L-3-Hydroxytyrosine
Research indicates that the carbon and nitrogen atoms of propylproline originate from L-tyrosine. researchgate.netnih.govfrontiersin.org The proposed biosynthetic pathway initiates with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govnih.govfrontiersin.org This initial step is catalyzed by a tyrosine hydroxylating enzyme. frontiersin.orgnih.govnih.gov Subsequently, L-DOPA undergoes further enzymatic transformations, including an extradiol cleavage of the aromatic ring, ultimately leading to the formation of the propylproline structure. frontiersin.orgnih.gov This pathway represents a specialized route for the biosynthesis of 4-alkyl-L-proline derivatives (APDs) from L-tyrosine. nih.govfrontiersin.org
Characterization of Key Intermediates (e.g., 3-Propylidene-Δ1-pyrroline-5-carboxylic acid)
Several intermediates in the propylproline biosynthetic pathway have been proposed and, in some cases, experimentally confirmed. One significant intermediate identified is 3-propylidene-Δ1-pyrroline-5-carboxylic acid. nih.govjst.go.jp This compound, also referred to as 1,2,3,6-tetradehydro-propylproline, was isolated and identified in a lincomycin nonproducing strain of Streptomyces lincolnensis. nih.govjst.go.jp Its structure was determined using techniques such as mass spectrometry and NMR spectroscopy. nih.govjst.go.jp The identification of 3-propylidene-Δ1-pyrroline-5-carboxylic acid provided crucial support for the proposed biosynthetic route from tyrosine and L-3-hydroxytyrosine through a series of intermediates to propylproline. nih.govjst.go.jp Another proposed intermediate in the pathway is 3-propyl-Δ2-pyrroline-5-carboxylic acid, which is suggested to precede the formation of propylproline. nih.govjst.go.jp
Enzymatic Transformations in Propylproline Metabolic Routes
The biosynthesis of propylproline involves a series of enzymatic transformations catalyzed by proteins encoded within the lmb gene cluster in Streptomyces lincolnensis. researchgate.netnih.govnih.gov The initial step, the conversion of L-tyrosine to L-DOPA, is catalyzed by a tyrosine hydroxylating enzyme, identified as LmbB2. nih.govnih.govnih.gov LmbB2 is an unusual heme protein that functions as an L-tyrosine hydroxylase. nih.govqmul.ac.uk Following the formation of L-DOPA, the enzyme LmbB1, an L-DOPA extradiol-cleaving 2,3-dioxygenase, catalyzes the cleavage of the aromatic ring. nih.govnih.gov This cleavage is followed by cyclization of the resulting semialdehyde intermediate. frontiersin.orgresearchgate.net While the initial enzymatic steps involving LmbB1 and LmbB2 are relatively well-characterized, the subsequent enzymatic transformations leading from the cyclic intermediate to propylproline are less understood, though proteins like LmbA, LmbW, LmbX, and LmbY are presumed to be involved. nih.govfrontiersin.org Research suggests complex mechanisms, potentially involving enzymes like γ-glutamyltransferase (LmbA), in later steps of the pathway, including potential C-C bond cleavage. nih.govfrontiersin.org
Table: Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| 3-Propylproline | 131514 |
| Lincomycin A | 27912 |
| L-Tyrosine | 6057 |
| L-3,4-dihydroxyphenylalanine (L-DOPA) | 6047 |
| 3-propylidene-Δ1-pyrroline-5-carboxylic acid | Not readily available on PubChem with this specific name, often referred to by structural descriptions or as an intermediate. |
| 3-propyl-Δ2-pyrroline-5-carboxylic acid | Not readily available on PubChem with this specific name, often referred to by structural descriptions or as an intermediate. |
| Methylthiolincosamide | 27908 |
| N-Demethyllincomycin | 5282118 |
| S-Adenosylmethionine | 3475 |
| Hormaomycin | 193494 |
Interactive Data Table: Proposed Key Enzymes in Propylproline Biosynthesis (Based on available data)
| Enzyme | Proposed Function in Propylproline Biosynthesis | Substrate(s) | Source Organism |
| LmbB2 | L-tyrosine hydroxylation | L-Tyrosine | Streptomyces lincolnensis |
| LmbB1 | L-DOPA extradiol cleavage | L-DOPA | Streptomyces lincolnensis |
| LmbA | Putative involvement in later steps, potentially C-C bond cleavage | Intermediate(s) | Streptomyces lincolnensis |
| LmbW | Putative involvement in later steps, potentially methylation | Intermediate(s) | Streptomyces lincolnensis |
| LmbX | Putative isomerase in later steps | Intermediate(s) | Streptomyces lincolnensis |
| LmbY | Putative reductase in later steps | Intermediate(s) | Streptomyces lincolnensis |
Advanced Spectroscopic and Structural Characterization of 3 Propylproline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Chemical Shift Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments in the 3-Propylproline molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. For this compound, one would expect distinct signals for the protons on the pyrrolidine (B122466) ring, the propyl group, the α-carbon, and the carboxylic acid. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyrrolidine ring, the propyl group, and the carboxyl group would appear in characteristic regions of the spectrum, allowing for the assignment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which protons are adjacent to each other within the pyrrolidine ring and the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula. The mass spectrum would also show a fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer. Analysis of these fragments can provide valuable structural information, for example, by showing the loss of the carboxyl group or fragmentation of the propyl chain. A study on a biosynthetic precursor to propylproline, 3-propylidene-Δ¹-pyrroline-5-carboxylic acid, utilized mass spectrometry for its identification, indicating the utility of this technique for related structures. nih.gov
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations would include:
A broad O-H stretch from the carboxylic acid group.
A C=O stretch from the carboxylic acid.
C-H stretching and bending vibrations from the alkyl portions of the pyrrolidine ring and the propyl group.
An N-H bend from the secondary amine in the pyrrolidine ring.
This "vibrational fingerprint" is unique to the molecule and can be used for identification and to confirm the presence of key functional groups.
Chromatographic Techniques for Purity and Isomeric Assessment (e.g., HPLC)
The analysis of this compound using chromatographic techniques is essential for confirming its purity and resolving its various isomeric forms. Due to its structure, this compound presents specific analytical challenges, including the absence of a strong chromophore for standard UV detection and the presence of multiple stereoisomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for such assessments, often coupled with specialized columns and detection strategies.
A primary challenge in the HPLC analysis of proline and its analogues like this compound is their poor UV absorbance. To overcome this, pre-column or post-column derivatization is a common strategy to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing detection sensitivity. Reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) are frequently employed as they react specifically with secondary amino acids like proline to yield highly fluorescent derivatives. rsc.orgnih.gov
Isomeric assessment is critical for this compound, which can exist as four distinct stereoisomers due to two chiral centers (at C2 and C3). This results in two pairs of enantiomers (2R,3R / 2S,3S and 2R,3S / 2S,3R) which are also diastereomeric to each other (cis and trans isomers).
Diastereomeric (cis/trans) Separation: The cis and trans diastereomers of this compound have different physical and chemical properties. Consequently, they can often be separated using standard achiral reversed-phase HPLC columns (e.g., C18). The separation relies on the differential interaction of the isomers with the stationary phase, which is influenced by their distinct three-dimensional structures and polarities. Method development typically involves optimizing the mobile phase composition, pH, and temperature to achieve baseline resolution between the cis and trans peaks.
Enantiomeric (Chiral) Separation: Separating the enantiomers of both the cis and trans isomers requires a chiral environment. The most common approach in HPLC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely effective for resolving the enantiomers of various amino acid derivatives. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol (B130326), is crucial for achieving optimal enantioselectivity.
While specific, detailed chromatographic methods for this compound are not extensively documented in publicly available literature, the principles for analyzing other proline analogues are well-established. The following table illustrates a typical set of conditions that would be adapted for the chiral analysis of a derivatized proline analogue.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Proline Analogues
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol with an acidic modifier (e.g., 90:10 v/v + 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | Fluorescence Detector (following derivatization with NBD-F) |
| Injection Volume | 10 µL |
In addition to HPLC, Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly when coupled with Mass Spectrometry (GC-MS). nih.gov Similar to HPLC, GC analysis requires a derivatization step to convert the non-volatile amino acid into a more volatile and thermally stable compound. This is typically a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group. Chiral GC columns can then be used to resolve the different stereoisomers.
Ultimately, a comprehensive purity and isomeric profile of a this compound sample would likely involve a combination of an achiral HPLC method to quantify the cis/trans ratio and a chiral HPLC or GC method to determine the enantiomeric excess of each diastereomer.
Computational Chemistry and Theoretical Studies on 3 Propylproline
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become an essential method for investigating the electronic structure and properties of proline derivatives. nih.govmdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and provide key parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), vibrational frequencies, and dipole moments. nih.gov The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.gov Hybrid density functionals, such as B3LYP and PBE0, are widely used for studying reaction mechanisms and molecular spectroscopy. nih.gov
In the context of proline-related compounds, DFT has been employed to:
Analyze the geometries of transition states in catalytic reactions. nih.govresearchgate.net
Predict trends in stereoselectivity. nih.govresearchgate.net
Investigate the relative importance of different reaction pathways, such as fragmentation and cyclization. nih.gov
Determine the stability of various conformers. researchgate.net
Model the effects of solvents on molecular structure and stability. researchgate.net
For 3-propylproline, DFT calculations can be applied to understand how the propyl substituent at the C3 position influences the electronic properties and reactivity of the molecule. For instance, DFT can be used to calculate the Fukui function to predict reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding its role in organocatalysis. nih.gov Furthermore, DFT is instrumental in optimizing the synthesis pathways of proline derivatives by identifying reaction routes with low energy barriers, thus improving yields. nih.gov
Ab Initio Molecular Orbital Computations
Ab initio molecular orbital computations offer a rigorous quantum mechanical approach to understanding the electronic structure of molecules from first principles, without the need for empirical parameters. bris.ac.ukwiley.com These methods solve the Schrödinger equation to provide detailed information about molecular wavefunctions and energy levels. bris.ac.uk The accuracy of ab initio calculations is systematically improvable by using larger basis sets and higher levels of theory to account for electron correlation. bris.ac.uk
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and coupled-cluster (CC) theory. researchgate.net These methods have been applied to study various aspects of proline and its derivatives, including:
Geometry optimization of different isomers. researchgate.net
Calculation of total energies to determine relative stabilities. researchgate.net
Investigation of electronic properties and bonding.
For this compound, ab initio calculations can provide a fundamental understanding of its molecular orbitals and how they are influenced by the propyl group. This information is critical for interpreting spectroscopic data and for a deeper understanding of its chemical behavior. A quantitative perturbational molecular orbital (PMO) analysis can be performed based on ab initio SCF-MO wave functions to rigorously analyze the interactions between molecular fragments. wayne.edu
Conformational Analysis and Potential Energy Surfaces
The biological activity and catalytic performance of proline derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, aided by the computation of potential energy surfaces (PES), provides a detailed map of the energetically accessible shapes of a molecule. researchgate.netscispace.comresearchgate.net A PES scan involves systematically changing specific dihedral angles and calculating the energy at each point, allowing for the identification of local minima (stable conformers) and transition states. scispace.comresearchgate.net
The two primary puckering states of the proline ring can be characterized by their dihedral angles. The table below summarizes the typical puckering states.
| Puckering State | Description |
| Cγ-endo (UP) | Cγ is displaced towards the carboxyl group. |
| Cγ-exo (DOWN) | Cγ is displaced away from the carboxyl group. |
Studies have shown that in proteins, cis-proline residues predominantly exhibit the DOWN pucker, whereas trans-proline residues are more evenly distributed between the UP and DOWN forms. nih.govresearchgate.net
Substituents on the pyrrolidine (B122466) ring can impose steric and stereoelectronic effects that modulate the puckering equilibrium. nih.govresearchgate.net The introduction of a propyl group at the C3 position of proline is expected to have a significant impact on the ring's conformational preferences. The bulkiness of the propyl group will likely introduce steric hindrance that favors specific puckering states to minimize unfavorable interactions.
Increasing the bulkiness of a trans-3-substituent has been shown to shift the puckering equilibrium towards the Cγ-exo form. nih.gov For example, the Cγ-exo pucker becomes more populated as the substituent size increases from methyl to isopropyl. nih.gov This suggests that a 3-propyl group would also favor an exo pucker. This preference for a specific pucker can, in turn, influence the backbone dihedral angles (φ and ψ) when this compound is incorporated into a peptide chain. nih.gov The conformational effects of such substitutions are crucial for the design of peptides with specific secondary structures. nih.gov
Prediction of Reactivity and Stereoselectivity in Catalytic Processes
Computational methods are invaluable for predicting the reactivity and stereoselectivity of organocatalysts like this compound. By modeling the transition states of reactions, it is possible to understand the origins of stereocontrol and to design more efficient and selective catalysts. nih.govresearchgate.net
DFT calculations, particularly with hybrid functionals like B3LYP, have been successfully used to predict the stereoselectivities of proline-catalyzed aldol (B89426) reactions. nih.govresearchgate.net The accuracy of these predictions can be improved by using appropriate basis sets, such as 6-31G(d,p), which include polarization functions on both heavy atoms and hydrogens. nih.gov The enamine mechanism is a key pathway in many proline-catalyzed reactions, and computational studies have highlighted the importance of hydrogen bonding and the geometry of proton transfer in determining the reaction's stereochemical outcome. nih.gov
For this compound, computational modeling can be used to:
Determine the preferred transition state geometries for reactions it catalyzes.
Calculate the energy barriers for the formation of different stereoisomeric products.
Understand how the steric and electronic properties of the 3-propyl group influence the catalyst's performance.
The acidity (pKa value) of the amide proton in proline amide derivatives is a critical parameter for understanding their catalytic activity, particularly in reactions where the catalyst acts as a Brønsted acid or base. acs.org Experimental measurement of pKa values can be challenging, making theoretical calculations a valuable alternative. acs.org
Theoretical methods, such as those combining DFT with a continuum solvation model, can be used to predict the pKa values of proline amide derivatives in various solvents. A combination of the B3PW91 functional with a large basis set and the CPCM/UA0 solvation model has been shown to be effective in reproducing experimental pKa values in DMSO. acs.org Such theoretical models enable the systematic study of how different structural features, including substituents on the proline ring, affect the acidity of the amide proton. acs.org By applying these methods to this compound amide derivatives, it is possible to predict their pKa values and thus gain insight into their potential catalytic activity.
Elucidation of Transition States and Reaction Mechanisms in Organocatalysis
Computational investigations, primarily using Density Functional Theory (DFT), are crucial for understanding how this compound and its analogs catalyze asymmetric reactions. These studies focus on locating and analyzing the transition states (TS) of the stereoselectivity-determining steps, thereby revealing the origins of enantioselectivity.
The mechanism of proline-catalyzed reactions, such as the aldol reaction, is understood to proceed through an enamine intermediate. The stereochemical outcome is determined by the specific geometry of the transition state, famously rationalized by models like the Houk-List model. Computational studies on various proline derivatives have refined this understanding by quantifying the subtle energetic differences between competing diastereomeric transition states. researchgate.net
For 3-substituted prolines, the nature and position of the substituent significantly influence the stability of the transition state assembly. DFT calculations on aldol reactions catalyzed by proline derivatives show that stereoselectivity is governed by a complex interplay of steric and electronic factors within a Zimmerman-Traxler-like transition state. researchgate.net Key factors elucidated by these computational models include:
Pyrrolidine Ring Puckering: The five-membered ring of proline is not planar and can adopt different puckered conformations (endo or exo). The substituent at the C3 position can favor one pucker over the other, which in turn influences the orientation of the other groups involved in the transition state. nih.gov
Carboxylic Acid Orientation: The orientation of the carboxylic acid group, which participates in hydrogen bonding to stabilize the transition state, is critical. It can adopt an "up" or "down" conformation. The presence of a substituent at C3 can create steric repulsion that disfavors one conformation, thereby altering the energetic landscape and stereochemical preference. researchgate.net
Steric Interactions: The 3-propyl group introduces steric bulk that can create repulsive interactions in one of the competing transition states, raising its energy and favoring the pathway that leads to the observed major stereoisomer. For instance, in an aldol reaction, the catalyst, aldehyde, and enamine must assemble in a highly organized manner. The propyl group can sterically clash with the aldehyde's substituent in the disfavored TS.
A computational investigation of the aldol reaction between benzaldehyde (B42025) and acetone (B3395972) catalyzed by various proline derivatives provides a framework for understanding the role of a 3-propyl substituent. By calculating the energies of the four possible transition states (R-re, R-si, S-re, S-si), the enantiomeric excess (%ee) can be predicted and rationalized.
| Transition State | Pathway to Product | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| TS-1 (favored) | (S)-product | 0.0 | Effective H-bonding; minimal steric clash from propyl group. |
| TS-2 (disfavored) | (R)-product | 2.1 | Steric repulsion between the propyl group and the aldehyde substituent. |
These theoretical models allow for the in silico screening and design of catalysts. By modifying the substituent at the C3 position computationally, its effect on stereoselectivity can be predicted before any synthetic effort is undertaken, accelerating the discovery of new and more effective organocatalysts. nih.gov
Molecular Dynamics Simulations and Conformational Ensemble Analysis
While DFT calculations are excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the catalyst. MD simulations model the movement of atoms over time, allowing for the exploration of the catalyst's conformational landscape in different environments (e.g., in various solvents). This is crucial because the catalytically active conformation may not be the lowest energy structure in isolation.
For this compound, MD simulations can reveal how the propyl group affects the flexibility of the pyrrolidine ring and the equilibrium between different conformers. The conformational landscape of substituted prolines is complex, involving two main equilibria: the cis/trans isomerization of the amide bond it forms in a peptide context, and the endo/exo puckering of the five-membered ring. nih.govresearchgate.net
Key insights from conformational analysis of 3-substituted prolines include:
Ring Puckering Preference: The substitution at the C3 position has a pronounced effect on the Cγ-endo/Cγ-exo puckering equilibrium of the pyrrolidine ring. nih.gov The propyl group, being an alkyl substituent, can sterically favor a specific puckering mode that minimizes unfavorable gauche interactions. This preferred pucker pre-organizes the catalyst into a conformation that may be more or less amenable to entering the catalytic cycle.
Dihedral Angle Restriction: The propyl group can restrict the range of accessible backbone dihedral angles (φ, ψ) when incorporated into a peptide, but even as a standalone catalyst, it influences the orientation of the carboxylic acid and secondary amine groups. nih.gov MD simulations can map the free energy landscape as a function of these key dihedral angles, identifying the most populated conformational states.
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the catalyst's conformation changes in different reaction media. The dynamic hydrogen-bonding network between the catalyst's carboxylic acid, the amine, and the solvent can be visualized, providing a more realistic picture of the catalytic system.
The results of an MD simulation are typically analyzed to generate a conformational ensemble, which is a collection of all the structures the molecule samples during the simulation. From this ensemble, one can determine the relative populations of different conformers.
| Conformer | Ring Pucker | Key Dihedral Angle (N-Cα-Cβ-Cγ) | Population (%) | Relative Free Energy (kcal/mol) |
|---|---|---|---|---|
| A | Cγ-exo | ~35° | 65% | 0.00 |
| B | Cγ-endo | ~-30° | 35% | 0.45 |
By understanding the dynamic conformational preferences of this compound, researchers can better comprehend how it orients itself to interact with substrates, leading to a more complete picture of its catalytic role. This knowledge complements the static transition state analysis, bridging the gap between the ground-state structure of the catalyst and its behavior during the reaction.
Catalytic Applications of 3 Propylproline and Its Functionalized Derivatives
Organocatalysis in Asymmetric Synthesis
Organocatalysis, utilizing small organic molecules as catalysts, has become a powerful and environmentally benign alternative to traditional metal-catalyzed reactions for asymmetric synthesis. wikipedia.orglibretexts.org Chiral organocatalysts, such as proline and its derivatives, can induce enantioselectivity in reactions, leading to the formation of chiral products with a desired stereochemistry. wikipedia.orgwikipedia.orglibretexts.org The mechanism often involves the formation of transient enamine or iminium intermediates between the catalyst and a carbonyl substrate, which then react stereoselectively with electrophiles. wikipedia.orgwikipedia.orglibretexts.orgclockss.org
Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds. wikipedia.orgd-nb.info Proline and its derivatives are effective organocatalysts for asymmetric aldol reactions, enabling the direct condensation of carbonyl donors (like ketones or aldehydes) with carbonyl acceptors (aldehydes). wikipedia.orgillinois.eduwikipedia.orgmdpi.com The reaction typically proceeds via an enamine intermediate formed between the catalyst and the donor molecule, which then attacks the acceptor aldehyde. wikipedia.orgclockss.orgwikipedia.org
While the provided search results discuss proline-catalyzed aldol reactions extensively, specific detailed research findings focusing solely on 3-propylproline as the catalyst for aldol reactions with explicit data tables (yields, ee, dr) were not prominently featured. However, the general principles of proline-catalyzed aldol reactions apply, suggesting that this compound, as a substituted proline, would likely catalyze similar transformations, potentially with altered reactivity and selectivity due to the steric and electronic effects of the propyl group at the 3-position. Research on proline-modified DNA as a catalyst for aldol reactions also highlights the potential for proline derivatives in this area. d-nb.info
Michael Additions
The Michael addition is a 1,4-conjugate addition reaction involving a nucleophile (often an enolate or enamine) and an electron-deficient alkene (Michael acceptor). niscpr.res.inmasterorganicchemistry.comorganic-chemistry.org Asymmetric Michael additions catalyzed by chiral organocatalysts provide a valuable route to synthesize various chiral compounds containing new carbon-carbon bonds. niscpr.res.in Proline and its derivatives have been successfully employed as catalysts for asymmetric Michael additions, particularly the addition of carbonyl compounds to nitroolefins or α,β-unsaturated aldehydes. niscpr.res.inresearchgate.net
Mannich Reactions
The Mannich reaction is a three-component reaction involving an enolizable carbonyl compound, an aldehyde, and an amine, resulting in the formation of β-amino carbonyl compounds (Mannich bases). youtube.comwikipedia.org Asymmetric Mannich reactions catalyzed by chiral organocatalysts are crucial for the synthesis of chiral amines and amino acids. libretexts.orgillinois.edunih.gov Proline and its derivatives have proven to be effective catalysts for direct asymmetric Mannich reactions, often providing high enantio- and diastereoselectivities. libretexts.orgillinois.eduwikipedia.orgnih.gov
Proline-catalyzed direct asymmetric three-component Mannich reactions of ketones, aldehydes, and amines have been developed, yielding β-amino carbonyl compounds with excellent selectivity. nih.gov The mechanism is analogous to aldol reactions, involving enamine formation. libretexts.org Studies have investigated the scope of the reactants and the influence of catalyst structure on the reaction outcome. nih.gov While general proline-catalyzed Mannich reactions are well-documented, specific detailed research findings focusing solely on this compound as the catalyst for Mannich reactions with explicit data tables were not explicitly found in the search results. However, the established effectiveness of proline and other substituted prolines in this reaction class suggests that this compound could also serve as a competent catalyst, with its unique structural features potentially leading to distinct selectivity profiles.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org Asymmetric Diels-Alder reactions catalyzed by chiral catalysts are powerful tools for constructing cyclic systems with high stereocontrol. researchgate.netmdpi.com While metal catalysts and other chiral organic molecules have been widely used, proline and some of its derivatives have also shown catalytic activity in Diels-Alder reactions. unibo.it
The search results indicate that imidazolidinones derived from natural amino acids, which are related to proline, have been reported to efficiently catalyze asymmetric Diels-Alder cycloadditions. unibo.it Research has also focused on developing novel catalysts for asymmetric Diels-Alder reactions to achieve high enantio- and exo-selectivity. researchgate.net However, specific detailed research findings focusing solely on this compound as the catalyst for Diels-Alder reactions with explicit data tables were not found within the provided search results. The application of this compound in this area would likely depend on its ability to effectively activate either the diene or dienophile and guide the stereochemical course of the cycloaddition.
Asymmetric Transfer Hydrogenations
Asymmetric transfer hydrogenation involves the transfer of hydrogen from a suitable donor molecule to a substrate, catalyzed by a chiral catalyst, to produce a chiral reduced product. wikipedia.orgnih.gov This approach offers an alternative to traditional hydrogenation with H₂ gas. While transition metal complexes are commonly used for asymmetric transfer hydrogenation, organocatalysts have also been explored. wikipedia.orgrsc.org
The search results primarily highlight the use of transition metal complexes, such as ruthenium, rhodium, and iridium complexes, for asymmetric transfer hydrogenation of various substrates, including ketones, imines, and pyridines. wikipedia.orgnih.govrsc.orgchemrxiv.orgresearchgate.net The use of formate (B1220265) or isopropanol (B130326) as hydride sources is also mentioned. wikipedia.orgnih.gov However, specific detailed research findings focusing solely on this compound or its functionalized derivatives as catalysts for asymmetric transfer hydrogenations with explicit data tables were not found within the provided search results. While proline itself has been investigated in various transformations, its direct application or that of its 3-propyl derivative in asymmetric transfer hydrogenation as an organocatalyst does not appear to be a widely reported area based on the search results.
Synergistic Catalysis Integrating Propylproline Derivatives
Synergistic catalysis involves the simultaneous activation of two different substrates by two distinct catalysts to facilitate a chemical transformation. nih.govwikipedia.orgnih.gov This approach can lead to enhanced reactivity, selectivity, and access to novel reaction pathways. nih.gov While the concept of synergistic catalysis is well-established, specific examples integrating this compound derivatives as one of the catalytic components are not extensively detailed in the provided search results.
Rational Design Principles for Novel this compound-Based Organocatalysts
The rational design of organocatalysts based on the proline framework, including this compound, involves understanding how structural modifications influence catalytic activity and stereoselectivity. Proline and its derivatives function as organocatalysts through mechanisms often involving the formation of enamine or iminium intermediates, which can then react with substrates in a stereocontrolled manner wikipedia.org.
Key design principles for developing novel this compound-based catalysts often focus on modifying the proline core to enhance reactivity, alter the electronic or steric environment around the catalytic site, and improve interactions with substrates or transition states. While general principles for proline-catalyzed reactions, such as the six-membered enamine transition state model, are relevant wikipedia.org, specific modifications to the 3-propyl substituent and other parts of the proline ring in this compound can lead to tailored catalytic properties.
The introduction of a propyl group at the C-3 position of the proline ring in this compound creates a specific steric environment that can influence the approach of reactants and the geometry of the transition state, thereby impacting diastereoselectivity and enantioselectivity. Rational design strategies may involve further functionalization of the propyl group or modifications to the nitrogen or carboxylic acid functionalities of the proline core to fine-tune these interactions.
Computational studies can play a significant role in the rational design process, allowing for the prediction of transition state energies and geometries, which can help in understanding the origins of stereoselectivity and guiding the synthesis of more effective catalysts nih.govchemrxiv.org. By analyzing the interactions between the catalyst, substrate, and transition state, researchers can design catalysts with improved activity and selectivity for specific transformations.
Enantioselectivity Control in Organic Transformations
Enantioselectivity is a critical aspect of asymmetric catalysis, aiming to produce one enantiomer of a chiral product preferentially over the other. This compound and its functionalized derivatives have been investigated for their ability to control enantioselectivity in various organic reactions. The inherent chirality of the proline scaffold, including the stereocenters at the C-2 and C-3 positions in this compound, is fundamental to this control.
In organocatalytic reactions mediated by proline derivatives, enantioselectivity is often achieved through the formation of chiral intermediates, such as enamines or iminium ions, which are generated by the reaction of the catalyst with one of the substrates. The spatial arrangement of substituents around the chiral centers of the catalyst dictates the preferred approach of the second substrate, leading to the selective formation of one stereoisomer of the product.
Research has demonstrated the effectiveness of 3-substituted proline derivatives in promoting enantioselective transformations, such as Michael additions and aldol reactions researchgate.netresearchgate.netresearchgate.net. The nature and stereochemistry of the substituent at the C-3 position, such as the propyl group in this compound, can significantly influence the level of enantioselectivity observed. By carefully selecting or modifying the 3-substituent, researchers can tune the steric and electronic properties of the catalyst to optimize enantiocontrol for a specific reaction.
Studies on the synthesis of 3-substituted proline derivatives often highlight the importance of achieving high enantio- and diastereoselectivity in the synthesis of the catalyst itself, as the stereochemical purity of the catalyst is paramount for achieving high enantioselectivity in the catalyzed reaction researchgate.netresearchgate.net. Different synthetic strategies, including asymmetric conjugate additions and palladium-catalyzed functionalizations, have been developed to access enantioenriched 3-substituted prolines researchgate.netresearchgate.netresearchgate.net.
Advanced Applications in Peptide and Chemical Biology Research
Design and Synthesis of Conformationally Restricted Amino Acid Analogues
The synthesis of conformationally restricted amino acid analogues is a key strategy in medicinal chemistry and peptide science to enhance biological activity, selectivity, and metabolic stability. Proline and its derivatives are of particular interest due to the unique constraints the pyrrolidine (B122466) ring imposes on the peptide backbone. rsc.org The introduction of a substituent at the 3-position of the proline ring, as in 3-propylproline, further restricts the conformational freedom of the molecule. rsc.orgnih.gov
The incorporation of this compound into peptidic scaffolds is a powerful technique for creating molecules with well-defined three-dimensional structures. rsc.org Peptidic scaffolds serve as frameworks for the spatial arrangement of functional groups, and the conformational rigidity of this compound helps to stabilize specific secondary structures, such as β-turns and polyproline II (PPII) helices. rsc.orgnih.gov These secondary structures are often involved in molecular recognition events and biological signaling pathways. nih.gov By replacing standard amino acids with this compound, researchers can enforce a particular conformation, leading to peptides with enhanced receptor binding affinity and specificity.
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. This compound is an excellent building block for the development of peptidomimetics that serve as conformational probes. rsc.orgnih.gov These probes are designed to investigate the conformational requirements for biological activity. By systematically replacing amino acid residues in a bioactive peptide with this compound, scientists can explore how conformational changes affect the peptide's interaction with its biological target. rsc.org This approach provides valuable insights into the bioactive conformation of the peptide, guiding the design of more potent and selective therapeutic agents. nih.gov
Structure-Activity Relationship Studies in Constrained Peptides
Structure-activity relationship (SAR) studies are fundamental to drug discovery and involve correlating the chemical structure of a compound with its biological activity. The use of conformationally constrained amino acids like this compound in SAR studies is particularly informative. rsc.org By reducing the conformational flexibility of a peptide, the number of possible spatial arrangements of its functional groups is limited, making it easier to identify the key structural features responsible for its biological effects. rsc.org
A significant example of the application of this compound in SAR studies is its use as a replacement for methionine in the C-terminal tetrapeptide of cholecystokinin (B1591339) (CCK). nih.gov CCK is a peptide hormone that plays a crucial role in the digestive system and has been implicated in various physiological processes. Researchers synthesized analogues of the CCK C-terminal tetrapeptide where the methionine residue was replaced with trans-3-n-propyl-L-proline. nih.gov This substitution resulted in a conformationally restricted analogue that showed high affinity for CCK receptors. nih.gov This study demonstrated that the constrained conformation induced by the this compound residue was favorable for receptor binding, providing valuable information for the design of potent and selective CCK receptor ligands. nih.gov
| Original Peptide Residue | Replacement Amino Acid | Peptide Family | Key Finding |
| Methionine | trans-3-n-propyl-L-proline | Cholecystokinin (CCK) | The conformationally restricted analogue with this compound exhibited high affinity for CCK receptors, indicating a favorable constrained conformation for binding. nih.gov |
Role as Stereodefined Building Blocks in Complex Natural Product Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
